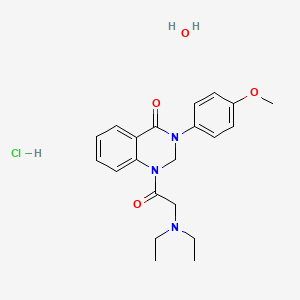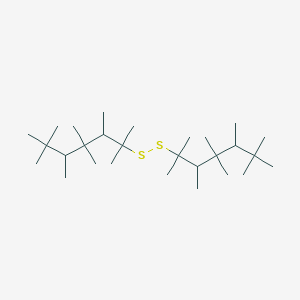
(S)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl-pyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihaloalkanes.
Introduction of the tert-Butoxycarbonyl Group: This is usually done via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Trifluoromethyl-Pyridinyl Group: This step involves nucleophilic substitution reactions where the piperazine ring is reacted with a trifluoromethyl-pyridine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-(tert-Butoxycarbonyl)-4-(3-chloropyridin-2-yl)piperazine-2-carboxylic acid
- (S)-1-(tert-Butoxycarbonyl)-4-(3-methylpyridin-2-yl)piperazine-2-carboxylic acid
Uniqueness
(S)-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)-pyridin-2-yl)piperazine-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in applications requiring specific interactions with molecular targets.
Eigenschaften
Molekularformel |
C16H20F3N3O4 |
|---|---|
Molekulargewicht |
375.34 g/mol |
IUPAC-Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid |
InChI |
InChI=1S/C16H20F3N3O4/c1-15(2,3)26-14(25)22-8-7-21(9-11(22)13(23)24)12-10(16(17,18)19)5-4-6-20-12/h4-6,11H,7-9H2,1-3H3,(H,23,24)/t11-/m0/s1 |
InChI-Schlüssel |
QCHOOBAZXROOGS-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCN(C[C@H]1C(=O)O)C2=C(C=CC=N2)C(F)(F)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC=N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Naphthalenecarboxylic acid, 1-hydroxy-4-(1-hydroxy-3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-yl)-, methyl ester](/img/structure/B13735099.png)
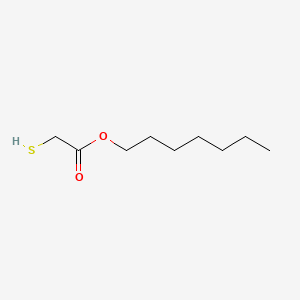

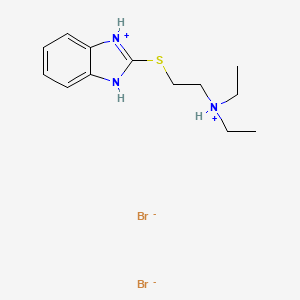
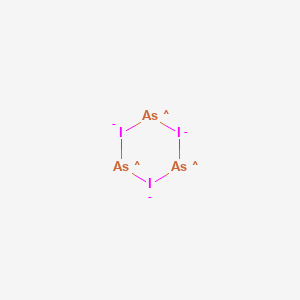
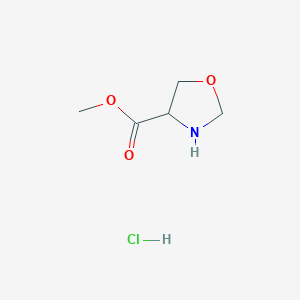
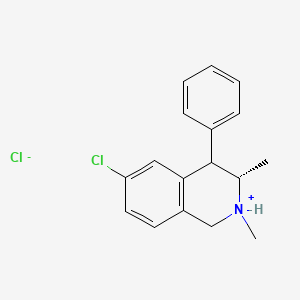
![Acetamide,N-[2-(methylthio)-3,4-dioxo-1-cyclobuten-1-YL]-](/img/structure/B13735130.png)
![[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate](/img/structure/B13735138.png)
